3-Butyn-2-ol, 4-ethoxy-
Description
Nomenclature and Structural Characteristics within the Alkynyl Alcohol and Ether Classes
From a nomenclature perspective, "3-Butyn-2-ol" indicates a four-carbon chain with a hydroxyl group (-OH) at the second carbon and a carbon-carbon triple bond (an alkyne) starting at the third carbon. The "4-ethoxy-" prefix suggests an ethoxy group (-OCH2CH3) is attached to the fourth carbon of the butyne backbone.
This compound is thus classified as both an alkynyl alcohol and an alkynyl ether. ucl.ac.uk The key structural features include:
A secondary alcohol group, which can undergo oxidation and esterification reactions.
An internal alkyne, which is a site for addition reactions and can participate in various coupling reactions.
An ether linkage, which is generally stable but can be cleaved under harsh acidic conditions. shaalaa.com
The presence of these functional groups in a single molecule makes 3-Butyn-2-ol (B105428), 4-ethoxy- a potentially versatile building block in organic synthesis.
Significance and Research Context of Ethoxy-Substituted Butynol (B8639501) Derivatives
Ethoxy-substituted butynol derivatives are significant in the field of synthetic organic chemistry. The combination of the hydroxyl and ethoxy groups, along with the alkyne moiety, allows for a wide range of chemical modifications. Alkynyl ethers, in general, are valuable intermediates in the synthesis of complex organic molecules. ucl.ac.uk They can undergo reactions such as hydration, hydrohalogenation, and metal-catalyzed cross-coupling reactions.
The alcohol functionality adds another layer of reactivity, enabling the introduction of new functional groups or the formation of larger molecules through esterification or etherification. Research in this area often focuses on developing new synthetic methodologies and exploring the reactivity of these compounds in the creation of novel molecular architectures, which can be precursors to pharmaceuticals, agrochemicals, and materials science applications. guidechem.com
Historical Overview of Academic Research on Related Alkynyl Alcohols and Ethers
The study of alkynyl alcohols and ethers has a long history in organic chemistry. Early research, dating back to the late 19th and early 20th centuries, focused on the fundamental reactivity of the carbon-carbon triple bond. The development of metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, revolutionized the use of alkynes in synthesis. acs.org
The synthesis and reactions of butynol derivatives, such as 3-Butyn-2-ol, have been subjects of academic inquiry, with studies exploring their stereoselective synthesis and their use as chiral building blocks. orgsyn.orgresearchgate.net The introduction of an ether functionality, as in the case of 3-Butyn-2-ol, 4-ethoxy-, is a more modern development, driven by the need for more complex and multifunctional reagents in contemporary organic synthesis. Research continues to focus on improving synthetic routes to these compounds and expanding their applications. researchgate.netrsc.org
Data Tables
Table 1: Physical and Chemical Properties of 3-Butyn-2-ol
| Property | Value | Reference |
| Molecular Formula | C4H6O | nih.gov |
| Molar Mass | 70.09 g/mol | chemicalbook.com |
| Boiling Point | 108-111 °C | |
| Density | 0.950 g/mL at 20 °C | chemicalbook.com |
| Refractive Index | n20/D 1.426 | chemicalbook.com |
Table 2: General Reactivity of Functional Groups Present in 3-Butyn-2-ol, 4-ethoxy-
| Functional Group | Type of Reaction | General Description |
| Secondary Alcohol | Oxidation | Can be oxidized to a ketone. |
| Esterification | Reacts with carboxylic acids or their derivatives to form esters. | |
| Alkyne | Hydrogenation | Can be reduced to an alkene or an alkane. |
| Hydration | Addition of water across the triple bond, typically catalyzed by acid and mercury salts, to form a ketone. | |
| Halogenation | Addition of halogens (e.g., Br2, Cl2) across the triple bond. | |
| Coupling Reactions | Can participate in reactions like the Sonogashira coupling to form new carbon-carbon bonds. | |
| Ether | Cleavage | Can be cleaved by strong acids like HI or HBr. shaalaa.com |
Structure
3D Structure
Properties
CAS No. |
36677-86-8 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-ethoxybut-3-yn-2-ol |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-4-6(2)7/h6-7H,3H2,1-2H3 |
InChI Key |
JBOIAYJONVIDDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC#CC(C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Butyn 2 Ol, 4 Ethoxy and Its Analogues
Established Synthetic Routes to Butynol (B8639501) Scaffolds
The construction of the butynol framework, characterized by a hydroxyl group adjacent to an alkyne, relies on foundational carbon-carbon bond-forming reactions and subsequent functional group interconversions.
Alkynylation Reactions
Alkynylation is a primary method for constructing the propargylic alcohol core of butynol scaffolds. wikipedia.org This reaction involves the addition of a metal acetylide to a carbonyl compound. wikipedia.org The process typically begins with the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to generate a highly nucleophilic metal acetylide. wikipedia.org This acetylide then attacks the electrophilic carbon of an aldehyde or ketone.
For the synthesis of a basic butynol structure, acetylene (B1199291) can be used as the starting alkyne. Its reaction with a carbonyl compound is often termed ethynylation. wikipedia.org For instance, the addition of lithium acetylide to acetaldehyde (B116499) would yield 3-butyn-2-ol (B105428). To generate the specific precursor for 3-butyn-2-ol, 4-ethoxy-, one might start with ethoxyacetylene, which is then added to acetaldehyde. Alternatively, a protected version of 3-butyn-1-ol (B147353) can be silylated and then subjected to further reactions. orgsyn.org The development of catalytic variants and milder reaction conditions, including nickel- and iron-based catalyst systems for decarboxylative alkynylation, has expanded the scope and functional group tolerance of these transformations. nih.gov
Etherification Strategies for Alkynyl Alcohols
Introducing the 4-ethoxy group onto a butynol scaffold requires a selective etherification reaction. These strategies typically involve the reaction of an alcohol with an alkylating agent. A common precursor for 3-Butyn-2-ol, 4-ethoxy- would be 3-butyne-1,2-diol.
One of the most established methods is the Williamson ether synthesis, where an alkoxide, formed by deprotonating the primary alcohol of the diol, acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl iodide or ethyl bromide).
More contemporary methods offer milder conditions and improved selectivity. Iron(III)-catalyzed dehydrative etherification allows for the direct coupling of two different alcohols, which could be applied to couple a butynediol with ethanol. acs.org This method often utilizes additives like ammonium (B1175870) chloride to suppress side reactions. acs.org Another approach is reductive etherification, where an alcohol reacts with an aldehyde or ketone in the presence of a reducing agent like a silane (B1218182) (e.g., Et₃SiH), often catalyzed by a Lewis or Brønsted acid. nih.gov This could potentially be used to form the ether linkage under specific conditions.
Stereoselective Synthesis of Chiral 3-Butyn-2-ol, 4-ethoxy- Derivatives
The carbon atom bearing the hydroxyl group in 3-butyn-2-ol is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for the synthesis of enantiomerically pure materials for applications in areas like asymmetric synthesis and pharmaceuticals.
Asymmetric Reduction of Alkynyl Ketones
A powerful strategy for establishing the stereochemistry of the alcohol is the asymmetric reduction of a prochiral alkynyl ketone. For the target molecule, this would involve the reduction of 4-ethoxy-3-butyn-2-one.
A highly effective method is the Noyori asymmetric transfer hydrogenation. This reaction uses a chiral ruthenium catalyst, such as a complex of Ru(II) with a chiral diamine and a phosphine (B1218219) ligand (e.g., BINAP), to transfer hydrogen from a source like isopropanol (B130326) to the ketone. orgsyn.orgthieme-connect.com This process is known for its high enantioselectivity and operational simplicity. orgsyn.org The choice of the enantiomer of the catalyst dictates whether the (R) or (S) alcohol is formed. core.ac.uk
Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source. youtube.com The catalyst coordinates to both the borane and the ketone, orienting them in a specific way within a six-membered, boat-like transition state to achieve facial selectivity in the hydride delivery. youtube.com
| Ketone Substrate | Catalyst System | H-Source | Product Configuration | ee (%) | Reference |
| 4-Triisopropylsilyl-3-butyn-2-one | (S,S)-Ru catalyst 3 | Isopropyl Alcohol | (S) | >95 | orgsyn.org |
| Aryl Heterocyclyl Ketones | [RuCl₂((S)-Binap)((R)-DMAPEN)] | H₂ | (S,S) | 94-99 | thieme-connect.com |
| α-Alkoxy β-Keto Esters | Ru-C₃*-TunePhos | H₂ | syn-α-alkoxy β-hydroxy ester | >99 | thieme-connect.com |
Chiral Catalysis in Butynol Formation
An alternative to reducing a ketone is to control the stereochemistry during the initial carbon-carbon bond formation. This involves the asymmetric alkynylation of an aldehyde using a chiral catalyst. The catalyst, typically a metal complex with a chiral ligand, creates a chiral environment that forces the incoming acetylide to attack one of the two prochiral faces of the aldehyde. nih.gov
Axially chiral ligands based on binaphthyl motifs, such as 1,1'-bi-2-naphthol (B31242) (BINOL), are frequently employed. nih.govrsc.org For example, a chiral zinc-BINOL complex can catalyze the addition of an alkyne to an aldehyde with high enantioselectivity. The stereochemical outcome is governed by the delicate balance of non-covalent interactions within the stereodetermining transition state. nih.gov These interactions, including hydrogen bonding and steric repulsion, stabilize the transition state leading to the major enantiomer over the one leading to the minor product. nih.gov
Kinetic Resolution Techniques
Kinetic resolution is a method used to separate a racemic mixture of chiral alcohols. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the slower-reacting enantiomer to be recovered in an enantioenriched form. wikipedia.org
Enzymatic kinetic resolution is a particularly effective and environmentally benign approach. Lipases, such as Novozym 435 (an immobilized form of Candida antarctica lipase (B570770) B), are widely used for this purpose. nih.govnih.gov In the presence of an acyl donor like vinyl acetate (B1210297), the enzyme will selectively acylate one enantiomer of the racemic butynol. nih.gov This allows for the separation of the unreacted, enantiopure alcohol from the newly formed ester. By optimizing parameters such as the solvent, acyl donor, and temperature, high enantiomeric excesses for both the remaining substrate and the product can be achieved. nih.gov
| Substrate | Biocatalyst | Acyl Donor | Key Finding | ee(s) (%) | Reference |
| (R,S)-2-butanol | Novozym 435® | Vinyl Acetate | Better resolution than with carboxylic acid donors. | ~90 | nih.gov |
| Racemic acyloins | Porcine pancreatic lipase (PPL) | Vinyl Acetate | Dynamic kinetic resolution achieved with base. | 97 (product) | wikipedia.org |
| rac-propranolol precursors | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Mechanoenzymatic resolution yielded high ee. | >99 | nih.gov |
Novel and Green Chemistry Approaches in 3-Butyn-2-ol Synthesis
Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic organic chemistry. beilstein-journals.org For the synthesis of propargylic alcohols, this has led to the exploration of innovative techniques that offer advantages over traditional methods, such as improved reaction rates, higher yields, and greater selectivity under milder conditions. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, utilizing microwave irradiation to rapidly and efficiently heat reaction mixtures. nih.gov This technique often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher product yields and purities. arkat-usa.org The heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase. nih.gov
While a specific microwave-assisted protocol for the synthesis of 3-Butyn-2-ol, 4-ethoxy- is not extensively documented, the principles of MAOS have been successfully applied to related transformations, suggesting its potential applicability. For instance, microwave irradiation has been effectively used in the one-pot, multicomponent synthesis of various heterocyclic compounds and in the formation of ether linkages. arkat-usa.orgresearchgate.net A gold-catalyzed microwave protocol has been reported for the direct formation of unsymmetrical ethers from alcohols, a key structural feature in the target molecule. organic-chemistry.org Furthermore, the synthesis of α-ethoxycarbamates has been achieved efficiently using microwave heating, demonstrating the viability of forming C-O-C bonds adjacent to functional groups under these conditions. researchgate.net
The application of microwave technology to the alkynylation of an appropriate ethoxy-substituted aldehyde would be a promising green approach to 3-Butyn-2-ol, 4-ethoxy-. This method would likely offer the benefits of accelerated reaction rates and improved energy efficiency compared to conventional heating methods.
Biocatalytic and Enzymatic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative for the synthesis of chiral molecules. nih.gov For the production of enantiomerically pure propargylic alcohols, enzymatic cascades have been developed that demonstrate high efficiency and stereoselectivity. nih.govacs.org
A notable biocatalytic platform involves a two-step enzymatic cascade starting from racemic propargylic alcohols. nih.govacs.org In the first step, a peroxygenase, such as the one from Agrocybe aegerita (rAaeUPO), oxidizes the racemic alcohol to the corresponding ketone. researchgate.net Subsequently, the ketone is stereoselectively reduced to the desired enantiopure alcohol using an alcohol dehydrogenase (ADH). researchgate.net The choice of ADH determines the chirality of the final product; for example, the (R)-selective ADH from Lactobacillus kefir (LkADH) yields the (R)-enantiomer, while the (S)-selective ADH from Thermoanaerobacter brokii (TbADH) produces the (S)-enantiomer. nih.govacs.org
This enzymatic deracemization process has been successfully applied to a range of propargylic alcohols, achieving high yields and excellent enantiomeric excess (ee). researchgate.net While a specific application to 3-Butyn-2-ol, 4-ethoxy- has not been reported, the broad substrate scope of these enzymes suggests that it could be a viable substrate. The reaction conditions are typically mild, conducted in aqueous buffer solutions at or near room temperature. researchgate.net
Detailed findings from the biocatalytic deracemization of various propargylic alcohols are presented in the table below.
Table 1: Biocatalytic Deracemization of Racemic Propargylic Alcohols researchgate.net
| Substrate (racemic) | Enzyme System | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-phenylbut-3-yn-2-ol | rAaeUPO, LkADH | (R)-4-phenylbut-3-yn-2-ol | 94 | 99 |
| 4-phenylbut-3-yn-2-ol | rAaeUPO, TbADH | (S)-4-phenylbut-3-yn-2-ol | 77 | 98 |
| 4-(4-fluorophenyl)but-3-yn-2-ol | rAaeUPO, LkADH | (R)-4-(4-fluorophenyl)but-3-yn-2-ol | 94 | >99 |
| 4-(4-fluorophenyl)but-3-yn-2-ol | rAaeUPO, TbADH | (S)-4-(4-fluorophenyl)but-3-yn-2-ol | 85 | >99 |
| 4-(4-chlorophenyl)but-3-yn-2-ol | rAaeUPO, LkADH | (R)-4-(4-chlorophenyl)but-3-yn-2-ol | 91 | >99 |
| 4-(4-chlorophenyl)but-3-yn-2-ol | rAaeUPO, TbADH | (S)-4-(4-chlorophenyl)but-3-yn-2-ol | 88 | >99 |
| 4-(p-tolyl)but-3-yn-2-ol | rAaeUPO, LkADH | (R)-4-(p-tolyl)but-3-yn-2-ol | 92 | >99 |
| 4-(p-tolyl)but-3-yn-2-ol | rAaeUPO, TbADH | (S)-4-(p-tolyl)but-3-yn-2-ol | 81 | >99 |
This biocatalytic approach not only aligns with the principles of green chemistry by using biodegradable catalysts and mild reaction conditions but also provides access to highly valuable, enantiopure building blocks for the pharmaceutical and fine chemical industries.
Chemical Transformations and Reactivity Profiles of 3 Butyn 2 Ol, 4 Ethoxy
Reactions Involving the Alkyne Moiety
The carbon-carbon triple bond in 3-Butyn-2-ol (B105428), 4-ethoxy- is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.
Catalytic Hydrogenation and Semi-Hydrogenation Pathways
The reduction of the alkyne in 3-Butyn-2-ol, 4-ethoxy- can be controlled to yield either the corresponding alkene or the fully saturated alkane. Catalytic hydrogenation over standard catalysts like platinum or palladium typically leads to the complete reduction of the triple bond to a single bond. libretexts.orglibretexts.orgyoutube.com The reaction proceeds by the addition of two hydrogen atoms across the double bond of the intermediate alkene, resulting in a saturated alkane. libretexts.org
However, for many synthetic applications, the selective reduction to the alkene, known as semi-hydrogenation, is desired. This can be achieved by using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). libretexts.org This catalyst is less reactive and allows for the isolation of the cis-alkene due to the syn-addition of hydrogen. libretexts.org Alternative methods for semi-hydrogenation include the use of PtCl2/XPhos catalyst systems which can produce Z-E isomers of the resulting alkenol. nih.gov Another approach involves electrocatalysis with a Pd-B catalyst, which offers high yields and selectivity without the issue of heavy metal poisoning. nih.gov The hydrogenation of C4 alkynols like 3-butyn-2-ol can proceed through sequential steps (alkynol → alkenol → alkanol) or directly to the alkanol. researchgate.net A potential side reaction during the transformation of 3-butyn-2-ol is the migration of the double bond in the resulting alkenol to form 2-butanone. researchgate.net
Table 1: Catalytic Systems for Hydrogenation and Semi-Hydrogenation
| Catalyst System | Product(s) | Key Features |
| Platinum (Pt) or Palladium (Pd) | Alkanol | Complete reduction of the alkyne. libretexts.orglibretexts.org |
| Lindlar's Catalyst | cis-Alkenol | Selective semi-hydrogenation with syn-addition. libretexts.org |
| PtCl2/XPhos | Z-E Alkenol Isomers | Allows for formation of different stereoisomers. nih.gov |
| Pd-B Electrocatalysis | Alkenol | High yield and selectivity, avoids heavy metal poisoning. nih.gov |
| Pd/Al2O3 (Gas Phase) | Alkenol | Facilitates product extraction. researchgate.net |
Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions for Triazole Formation)
The alkyne functionality of 3-Butyn-2-ol, 4-ethoxy- readily participates in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. wikipedia.org A particularly important transformation is the [3+2] dipolar cycloaddition with azides to form 1,2,3-triazoles. frontiersin.orgnih.govarkat-usa.org This reaction, often referred to as a "click" reaction, is known for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted triazole isomer when catalyzed by copper(I). nih.govorganic-chemistry.org
The formation of triazoles can be achieved under various conditions, including the use of organocatalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) which also leads to 1,4-disubstituted-1,2,3-triazoles. nih.gov Microwave-assisted synthesis has also been employed to accelerate the copper-catalyzed azide-alkyne cycloaddition (CuAAC), significantly reducing reaction times. nih.gov The synthesis of triazoles can also be performed on a solid phase, allowing for easier purification of the products. nih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
Metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. researchgate.netnih.gov The terminal alkyne of 3-Butyn-2-ol, 4-ethoxy- is an excellent substrate for the Sonogashira coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org
The standard Sonogashira reaction typically employs a palladium(0) catalyst, a copper(I) salt, and an amine base. organic-chemistry.orgyoutube.com However, copper-free versions of the reaction have also been developed. organic-chemistry.org A variety of palladium catalysts and ligands can be used, with the choice often influencing the reaction's efficiency. libretexts.org The reaction has been successfully applied in the synthesis of complex molecules, including natural products and pharmaceuticals. libretexts.orgresearchgate.net
Table 2: Key Features of the Sonogashira Coupling Reaction
| Component | Role | Common Examples |
| Palladium Catalyst | Main catalyst for the cross-coupling cycle. wikipedia.orglibretexts.org | Pd(PPh3)4, PdCl2(PPh3)2 libretexts.org |
| Copper(I) Co-catalyst | Facilitates the reaction, allowing for milder conditions. wikipedia.orglibretexts.org | CuI youtube.com |
| Base | Activates the alkyne and neutralizes the hydrogen halide byproduct. | Amines (e.g., triethylamine) youtube.com |
| Substrates | Reactants that form the new C-C bond. | Terminal alkyne and aryl/vinyl halide. wikipedia.orglibretexts.org |
Nucleophilic and Electrophilic Additions to the Triple Bond
The electron-rich triple bond of 3-Butyn-2-ol, 4-ethoxy- is susceptible to attack by both nucleophiles and electrophiles. Nucleophilic addition to activated alkynes, often termed a Michael addition, is a well-established reaction. nih.govacs.org Softer nucleophiles, such as thiols and amines, readily add to the alkyne in a 1,4-conjugate fashion, especially when the alkyne is activated by an adjacent electron-withdrawing group. acs.org
Electrophilic addition reactions also occur, where the alkyne acts as a nucleophile. For instance, the hydration of the triple bond can be achieved under acidic conditions to yield a ketone, following Markovnikov's rule.
Reactivity at the Hydroxyl Functionality
The secondary hydroxyl group in 3-Butyn-2-ol, 4-ethoxy- offers another site for chemical modification, allowing for derivatization and the introduction of protecting groups.
Derivatization and Protecting Group Strategies
The hydroxyl group can be derivatized to form various functional groups, such as esters or ethers. nih.govresearchgate.net This is often done to modify the molecule's properties or to introduce a handle for further reactions. Common derivatizing agents include acyl chlorides, anhydrides, and isocyanates. nih.govresearchgate.net
Table 3: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Installation Reagents | Removal Conditions |
| Acetyl | Ac | Acetic anhydride, pyridine | Acid or base hydrolysis. libretexts.org |
| Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (H2, Pd/C). fiveable.melibretexts.org |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF). fiveable.me |
| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Aqueous acid. libretexts.org |
| Dimethoxytrityl | DMT | DMT-Cl, pyridine | Weak acid. libretexts.org |
Oxidation Reactions
The secondary alcohol group in 3-Butyn-2-ol, 4-ethoxy- is susceptible to oxidation to a ketone. The choice of oxidizing agent is crucial to avoid unwanted side reactions with the alkyne and ether functionalities.
Common oxidizing agents and their expected products are detailed below:
| Oxidizing Agent | Expected Product | Reaction Conditions | Notes |
| Pyridinium chlorochromate (PCC) | 4-ethoxy-3-butyn-2-one | Anhydrous dichloromethane (B109758) (CH₂Cl₂) | PCC is a mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation. |
| Swern Oxidation | 4-ethoxy-3-butyn-2-one | Oxalyl chloride, DMSO, triethylamine | This method is known for its mild conditions and high yields, minimizing the risk of side reactions. |
| Jones Oxidation (Chromic Acid) | Potential for over-oxidation and side reactions | Acetone, sulfuric acid | While a powerful oxidizing agent, Jones reagent is less ideal for this substrate due to its harsh acidic conditions, which could affect the ether linkage and the alkyne. |
The expected primary product of the oxidation of 3-Butyn-2-ol, 4-ethoxy- is 4-ethoxy-3-butyn-2-one . The reaction proceeds via the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom.
Rearrangement Processes (e.g., Meyer-Schuster Rearrangement)
Propargyl alcohols, such as 3-Butyn-2-ol, 4-ethoxy-, are known to undergo a characteristic acid-catalyzed rearrangement known as the Meyer-Schuster rearrangement. wikipedia.org This reaction transforms secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org
For 3-Butyn-2-ol, 4-ethoxy-, an internal alkyne, the expected product of the Meyer-Schuster rearrangement is an α,β-unsaturated ketone. The reaction is initiated by the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group. wikipedia.org Tautomerization of the resulting enol intermediate then yields the final product. wikipedia.org
The key steps of the Meyer-Schuster rearrangement for 3-Butyn-2-ol, 4-ethoxy- are:
Protonation of the alcohol: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).
1,3-Hydroxyl Shift: The protonated hydroxyl group migrates from its position to the adjacent carbon of the alkyne.
Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form.
The expected product of this rearrangement is 4-ethoxy-3-buten-2-one .
It is important to note that for tertiary propargyl alcohols, a competing reaction called the Rupe rearrangement can occur. wikipedia.org However, since 3-Butyn-2-ol, 4-ethoxy- is a secondary alcohol, the Meyer-Schuster rearrangement is the more likely pathway. wikipedia.org
Transformations Involving the Ether Linkage
The ether linkage in 3-Butyn-2-ol, 4-ethoxy- is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically in the presence of a strong nucleophile like a halide ion. youtube.com
The most common method for cleaving ethers is treatment with a strong hydrohalic acid such as hydrogen bromide (HBr) or hydrogen iodide (HI). youtube.com The reaction proceeds via a nucleophilic substitution mechanism.
The cleavage of the ether bond in 3-Butyn-2-ol, 4-ethoxy- with a strong acid (e.g., HBr) would likely lead to two main products, depending on which carbon-oxygen bond is broken. The mechanism can proceed via either an SN1 or SN2 pathway, depending on the substitution of the carbon atoms adjacent to the ether oxygen. youtube.com
Given the structure of 3-Butyn-2-ol, 4-ethoxy-, the cleavage would result in the formation of an alcohol and an alkyl halide. The specific products would be 3-butyn-2-ol and ethyl bromide , or 4-hydroxy-3-butyn-2-one and ethanol , depending on the precise reaction conditions and the point of cleavage.
Stereochemical Aspects in the Chemistry of 3 Butyn 2 Ol, 4 Ethoxy
Enantioselectivity in Synthesis and Transformations
The enantioselective synthesis of chiral propargyl alcohols, including analogs of 4-ethoxy-3-butyn-2-ol, is a significant focus in asymmetric synthesis. The primary method for establishing the stereocenter is the enantioselective addition of an alkyne nucleophile to an aldehyde. While specific studies on the enantioselective synthesis of 4-ethoxy-3-butyn-2-ol are limited, extensive research on analogous compounds provides a clear framework for achieving high enantioselectivity.
A prominent strategy involves the use of a chiral catalyst to control the facial selectivity of the addition of a metalated alkyne to an aldehyde. For instance, the addition of terminal alkynes to aldehydes can be catalyzed by chiral zinc-amino alcohol complexes. nih.gov This process typically involves the in situ formation of a dialkynylzinc reagent, which then transfers one alkynyl group to the aldehyde under the influence of a chiral ligand. nih.gov
A well-studied analog, 4-trimethylsilyl-3-butyn-2-ol, has been synthesized with high enantiomeric excess through the asymmetric reduction of the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one. researchgate.net This biocatalytic reduction using microorganisms like Acetobacter sp. CCTCC M209061 has been shown to produce the (R)-enantiomer with high selectivity. researchgate.net Another approach for a similar compound, 4-triisopropylsilyl-3-butyn-2-ol, involves the asymmetric transfer hydrogenation of the corresponding ketone using a chiral ruthenium catalyst, yielding the (S)-enantiomer in high enantiomeric excess. orgsyn.org
The general principle for the enantioselective synthesis of a compound like 4-ethoxy-3-butyn-2-ol would involve the addition of the lithium or zinc salt of ethoxyacetylene to acetaldehyde (B116499) in the presence of a chiral ligand. The choice of ligand is crucial for inducing high enantioselectivity.
| Catalyst/Ligand System | Substrates | Product | Enantiomeric Excess (ee) | Reference |
| Zinc/(−)-N-Methylephedrine | Terminal Alkyne + Aldehyde | Propargyl Alcohol | 82-99% | nih.gov |
| Titanium-TADDOLate | 3-Trimethylsilyl-2-propynal + Dimethylzinc | Chiral Propargyl Alcohol | High | researchgate.net |
| Acetobacter sp. CCTCC M209061 | 4-(trimethylsilyl)-3-butyn-2-one | (R)-4-(trimethylsilyl)-3-butyn-2-ol | High | researchgate.net |
| Ruthenium Complex | 4-triisopropylsilyl-3-butyn-2-one | (S)-4-triisopropylsilyl-3-butyn-2-ol | >95% | orgsyn.org |
This table presents data for the enantioselective synthesis of analogous chiral propargyl alcohols.
The transformations of enantiomerically enriched 3-butyn-2-ol (B105428) derivatives are also of significant interest. For example, chiral propargyl alcohols can be converted to allenes with a high degree of chirality transfer. nih.gov
Diastereoselective Reactions of 3-Butyn-2-ol, 4-ethoxy-
Once a stereocenter is established in 3-butyn-2-ol, 4-ethoxy-, it can direct the stereochemical outcome of subsequent reactions, leading to the formation of diastereomers. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.
A common reaction of alcohols is the protection of the hydroxyl group. While this reaction does not typically introduce a new stereocenter, the existing chirality can influence the reactivity of the molecule in subsequent steps. More complex reactions, such as additions to the alkyne moiety, can be highly diastereoselective. For example, the reduction of the alkyne to a cis-alkene using Lindlar's catalyst would result in a chiral allylic alcohol where the relative stereochemistry between the hydroxyl group and the newly formed double bond is fixed.
In a more general context, diastereoselective reactions are often observed in the addition of nucleophiles to carbonyl compounds that already contain a stereocenter. youtube.com For a molecule like 3-butyn-2-ol, 4-ethoxy-, if the alkyne were to be hydrated to form a β-hydroxy ketone, subsequent reduction of the ketone would be influenced by the existing stereocenter at C-2, leading to the diastereoselective formation of a 1,3-diol.
A study on a double Reformatsky reaction demonstrated the highly diastereoselective formation of γ-butyrolactones with three contiguous stereocenters. nih.gov This highlights how a sequence of reactions can be controlled to produce a single diastereomer out of many possibilities. nih.gov
| Reactant with Existing Stereocenter | Reagent | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |
| Chiral Aldehyde | Grignard Reagent | Nucleophilic Addition | 3:1 | youtube.com |
| Silyl Glyoxylate + Ketone | Reformatsky Reagent | Double Aldol Reaction | High | nih.gov |
| Bicyclo[1.1.0]butanes | TEMPO/t-Butylnitrite | Radical 1,3-nitrooxygenation | Excellent | rsc.org |
This table illustrates the principle of diastereoselectivity in reactions of chiral molecules.
Influence of Stereochemistry on Reaction Pathways and Product Outcome
The absolute configuration of the stereocenter in 3-butyn-2-ol, 4-ethoxy- can have a profound influence on the reaction pathways and the final product distribution. In kinetically controlled reactions, the stereochemistry of the starting material can favor one transition state over another, leading to a preponderance of one stereoisomeric product.
For instance, in an intramolecular reaction, the stereochemistry at C-2 would dictate the facial bias of a reaction at the alkyne. Consider an intramolecular cyclization where the hydroxyl group acts as a nucleophile attacking the alkyne, potentially activated by a metal catalyst. The (R)- and (S)-enantiomers would lead to enantiomeric cyclic products. If another stereocenter were present in the molecule, the starting enantiomer would determine which diastereomer of the product is formed.
In enzymatic reactions, the influence of stereochemistry is often absolute. An enzyme that metabolizes (R)-3-butyn-2-ol, 4-ethoxy- may not interact with the (S)-enantiomer at all, or it may lead to a completely different product. This high degree of stereospecificity is a hallmark of biocatalysis.
The stereochemistry also plays a crucial role in asymmetric catalysis where the chiral catalyst and the chiral substrate can have a "matched" or "mismatched" interaction. If a chiral catalyst is used to transform an enantiomerically pure substrate, one enantiomer of the catalyst might accelerate the reaction (matched pair), while the other enantiomer of the catalyst might inhibit it or lead to lower selectivity (mismatched pair).
Advanced Applications of 3 Butyn 2 Ol, 4 Ethoxy As a Synthetic Intermediate
Role in the Construction of Complex Organic Molecules
The dual functionality of 3-butyn-2-ol (B105428) allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The terminal alkyne can be deprotonated to act as a nucleophile or be activated by transition metals to react with electrophiles. utexas.edu Concurrently, the hydroxyl group can act as a nucleophile, an electrophile upon activation, or a directing group, providing significant stereochemical control in many transformations.
Precursor to Heterocyclic Compounds (e.g., Furanonaphthoquinones, Pyrans)
3-Butyn-2-ol and other propargylic alcohols are key starting materials for synthesizing a range of oxygen- and nitrogen-containing heterocycles. nih.govnih.govresearchgate.net
Pyrans: These six-membered oxygen-containing heterocycles are found in numerous natural products and pharmacologically active compounds. nih.gov Propargylic alcohols like 3-butyn-2-ol can be used to construct pyran rings through various catalytic pathways. For instance, a one-pot sequence involving a silver(I)-catalyzed propargyl-Claisen rearrangement of a propargyl vinyl ether (derivable from 3-butyn-2-ol), followed by isomerization and a 6π-electrocyclization, yields highly substituted 2H-pyrans. organic-chemistry.org Another approach involves the phosphine-catalyzed [3+3] annulation of allenoates with 1,3-bisnucleophiles to furnish 2H-pyrans. organic-chemistry.org Multicomponent reactions, prized for their efficiency, also utilize alkyne precursors to build the pyran core. nih.govresearchgate.net
Furanonaphthoquinones: This class of compounds has attracted significant attention for its diverse pharmacological activities. researchgate.netnih.gov While many syntheses start from lawsone, other strategies employ alkynes as key building blocks. One such method involves the reaction of lawsone with 3-chloro-3-methyl-1-butyne (B142711) in a copper(I)-catalyzed [3+2] cyclization to form the furanonaphthoquinone skeleton. nih.gov The terminal alkyne of 3-butyn-2-ol can be similarly employed in transition metal-catalyzed annulation reactions with substituted quinones to build the fused furan (B31954) ring.
The table below summarizes representative synthetic strategies for heterocycles using propargylic alcohol precursors.
| Heterocycle | Synthetic Strategy | Catalyst/Reagents | Ref. |
| 2H-Pyrans | Propargyl-Claisen rearrangement / 6π-electrocyclization | Ag(I), Base | organic-chemistry.org |
| 4H-Pyrans | NHC-catalyzed [2+4] cyclization of alkynyl ester | N-Heterocyclic Carbene (NHC) | organic-chemistry.org |
| Furanonaphthoquinones | [3+2] Cyclization with lawsone | CuI | nih.gov |
| Pyrazoles | Iodo-intercepted Meyer-Schuster rearrangement / Cyclocondensation | Bi(OTf)₃, NIS, NH₂NH₂·H₂O | researchgate.net |
| Pyrimidines | [3+3] Annulations with amidines | Various catalysts | nih.gov |
Building Block for Polycyclic and Fused-Ring Systems
The rigid, linear geometry of the alkyne functional group combined with the reactivity of the alcohol makes 3-butyn-2-ol an excellent starting point for constructing complex polycyclic and fused-ring systems. core.ac.uk These molecular scaffolds are central to many natural products and advanced materials. beilstein-journals.org
The synthesis of these structures often involves cascade reactions where multiple bonds are formed in a single operation. The alkyne can participate in pericyclic reactions, transition-metal-catalyzed cyclizations, or serve as a precursor to other reactive intermediates like allenes or vinyl metals. sci-hub.se For example, the palladium-catalyzed reaction of enantioenriched propargylic mesylates derived from 3-butyn-2-ol can generate allenylzinc reagents, which then react with aldehydes to create complex acyclic structures that are precursors for polyketide natural products. orgsyn.org These acyclic precursors can then undergo subsequent cyclization reactions to form large ring systems.
Synthetic Utility in Natural Product Analogues
3-Butyn-2-ol serves as a crucial intermediate in the synthesis of various natural product analogues, particularly those with therapeutic potential. Its chirality, when used in enantiomerically pure form, can be transferred to the target molecule, which is critical for biological activity. chemimpex.com
A significant application is its use as an intermediate in the preparation of aminoindanes, which have shown inhibitory activity against acetylcholine (B1216132) esterase and monoamine oxidase, making them promising agents for treating Alzheimer's disease. chemodex.comjaydevchemicals.comchemicalbook.com Furthermore, the propargylic alcohol moiety is a key structural element in the synthesis of homopropargylic alcohols, which are versatile intermediates for a wide range of natural products, including polyketides. orgsyn.org
Contributions to Materials Science and Functional Molecule Design
The unique electronic and structural properties of the alkyne group in 3-butyn-2-ol make it a valuable component in the design of functional materials. chemimpex.com The rigid rod-like nature of the C-C triple bond can be exploited to create defined molecular architectures.
One notable application is in the field of polymer science. The (S)-enantiomer of 3-butyn-2-ol is used in ruthenium-catalyzed polymerizations to produce helical polyacetylenes. fishersci.ca The chirality of the monomer directs the helical twist of the resulting polymer, influencing its chiroptical and material properties. Such polymers have potential applications in chiral separations, asymmetric catalysis, and sensing. The hydroxyl group provides a handle for further functionalization or for tuning the polymer's solubility and processability.
Derivatization for Specialized Analytical Methodologies
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical method. libretexts.orgnih.gov 3-Butyn-2-ol, particularly its chiral forms, is subject to derivatization to facilitate analysis, especially for the determination of enantiomeric purity.
A classic example is the formation of Mosher esters. The enantiomeric ratio of a protected version of 3-butyn-2-ol, (S)-4-triisopropylsilyl-3-butyn-2-ol, can be determined by reacting it with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride). orgsyn.org This creates diastereomeric esters that can be distinguished and quantified using ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy, providing a precise measure of the original alcohol's enantiomeric excess. orgsyn.org This technique is fundamental in asymmetric synthesis, where verifying the stereochemical outcome of a reaction is crucial.
| Analytical Method | Derivatizing Agent | Purpose | Ref. |
| ¹⁹F NMR Spectroscopy | (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) | Determination of enantiomeric purity of chiral alcohols | orgsyn.org |
| HPLC | p-Nitrobenzoyl chloride (PNBC) | Enhance UV detection of alcohols | researchgate.net |
| Gas Chromatography (GC) | Pentafluorobenzyl bromide (PFB-Br) | Enhance electron capture detection of alcohols | libretexts.org |
Future Research Directions and Perspectives for 3 Butyn 2 Ol, 4 Ethoxy
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of 3-Butyn-2-ol (B105428), 4-ethoxy- and its derivatives with high levels of stereocontrol is a primary area for future research. The development of novel catalytic systems will be paramount in achieving this goal, focusing on both enantioselectivity and regioselectivity.
Catalytic Asymmetric Synthesis: The creation of chiral propargylic alcohols is a well-established field, with numerous methods for the asymmetric addition of alkynes to aldehydes. nih.govorganic-chemistry.org Future work on 3-Butyn-2-ol, 4-ethoxy- will likely involve the adaptation and refinement of these methods. This includes the use of chiral ligands with metals like zinc, copper, and indium to catalyze the addition of an ethoxyacetylene equivalent to acetaldehyde (B116499), or the addition of ethynylmagnesium bromide to 2-ethoxyacetaldehyde followed by asymmetric reduction. organic-chemistry.orgrsc.org The development of cooperative catalyst systems, potentially involving a combination of a transition metal and a Brønsted acid, could offer enhanced stereoselectivity. rsc.org
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Metal/Ligand System | Potential Advantage |
|---|---|---|
| Transition Metal Catalysis | Zn(OTf)₂ / (+)-N-methylephedrine | Commercially available, tolerant to air and moisture. organic-chemistry.org |
| Bimetallic Catalysis | In(III)/BINOL | Bifunctional character activating both substrates. organic-chemistry.org |
Regioselective Transformations: The presence of multiple reactive sites in 3-Butyn-2-ol, 4-ethoxy- necessitates the development of catalysts that can selectively target a specific functional group. For instance, in substitution reactions, catalysts will be needed to control whether the reaction occurs at the hydroxyl group or involves the alkyne moiety. nih.gov
Exploration of Uncharted Reactivity Modes and Cascade Processes
The dual functionality of 3-Butyn-2-ol, 4-ethoxy- opens the door to a wide range of chemical transformations, including novel reactivity modes and complex cascade reactions.
Propargylic Substitution and Rearrangement: Propargylic alcohols are known to undergo a variety of substitution reactions where the hydroxyl group is replaced by a nucleophile. nih.gov Future research could explore the substitution reactions of 3-Butyn-2-ol, 4-ethoxy- with a diverse range of nucleophiles, catalyzed by Lewis acids or transition metals. nih.gov Furthermore, the potential for this compound to undergo rearrangement reactions, such as the Meyer-Schuster rearrangement to form α,β-unsaturated ketones, warrants investigation. wikipedia.org
Cascade Reactions: The strategic placement of the alcohol and alkyne functionalities in 3-Butyn-2-ol, 4-ethoxy- makes it an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single operation. nih.govresearchgate.netrsc.org Research in this area could lead to the rapid construction of complex molecular architectures. For example, intramolecular cyclization cascades could be triggered by the activation of the alkyne or the alcohol, leading to the formation of heterocyclic compounds. chemrxiv.orgchemrxiv.org
Table 2: Potential Cascade Reactions Involving 3-Butyn-2-ol, 4-ethoxy-
| Reaction Type | Potential Product | Key Transformation |
|---|---|---|
| Intramolecular Cyclization | Dihydrofurans, Dihydropyrans | Nucleophilic attack of the ether oxygen or hydroxyl group onto the activated alkyne. |
| [3+2] Cycloaddition | Fused heterocycles | Reaction with suitable 1,3-dipoles. |
Integration into Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, and future research on 3-Butyn-2-ol, 4-ethoxy- should prioritize its use in sustainable processes.
Atom-Economical Reactions: The inherent reactivity of alkynes allows for highly atom-economical reactions, such as additions and cycloadditions, where all or most of the atoms of the reactants are incorporated into the final product. rawsource.com Future work should focus on designing synthetic routes that maximize atom economy when utilizing 3-Butyn-2-ol, 4-ethoxy-.
Biocatalysis: The use of enzymes in organic synthesis offers a green alternative to traditional chemical catalysts. acs.org Research into the enzymatic resolution of racemic 3-Butyn-2-ol, 4-ethoxy- or its enzymatic functionalization could provide highly enantioselective and environmentally benign synthetic routes. acs.org For instance, lipases could be employed for the kinetic resolution of the racemic alcohol, or oxidoreductases could be used for the stereoselective reduction of a corresponding ketone.
Solvent-Free and Water-Based Reactions: The development of reactions that can be performed in the absence of volatile organic solvents or in water is a key goal of green chemistry. Future studies could explore solid-state reactions or the use of aqueous micellar systems for the synthesis and transformation of 3-Butyn-2-ol, 4-ethoxy-. rsc.orgrsc.org
Design and Synthesis of Advanced Functional Materials Utilizing 3-Butyn-2-ol, 4-ethoxy- Scaffolds
The unique combination of a reactive alkyne and a modifiable hydroxyl group makes 3-Butyn-2-ol, 4-ethoxy- a valuable building block for the synthesis of advanced functional materials.
Polymer Chemistry: The terminal alkyne group can participate in various polymerization reactions, such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and alkyne metathesis. nih.govdigitellinc.comnumberanalytics.com This allows for the incorporation of the 3-Butyn-2-ol, 4-ethoxy- scaffold into polymers, leading to materials with tailored properties. The hydroxyl group can be further functionalized post-polymerization to introduce additional properties or to create cross-linked networks. acs.org
Table 3: Potential Functional Materials from 3-Butyn-2-ol, 4-ethoxy-
| Material Type | Synthetic Strategy | Potential Application |
|---|---|---|
| Functional Polymers | Click polymerization, Alkyne metathesis | Drug delivery, smart coatings, electronic materials. nih.govoup.com |
| Cross-linked Resins | Thiol-yne chemistry | Adhesives, soft materials for biomedical applications. acs.org |
Self-Assembling Systems: The amphiphilic nature that can be imparted to derivatives of 3-Butyn-2-ol, 4-ethoxy- could be exploited to create self-assembling systems such as micelles or vesicles. These could have applications in drug delivery or as nanoreactors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
